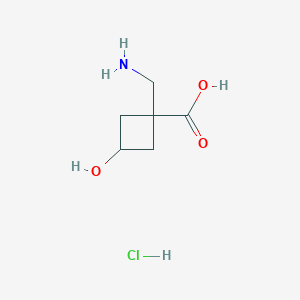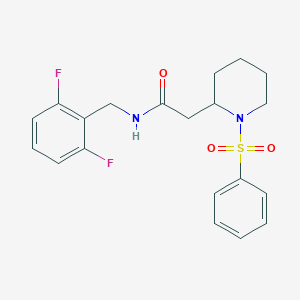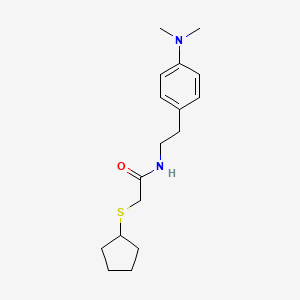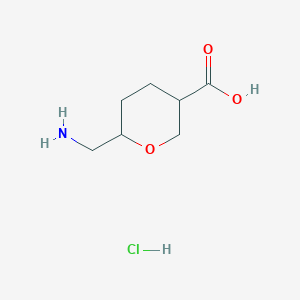![molecular formula C16H16BrNO2 B2894234 2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232823-27-6](/img/structure/B2894234.png)
2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C16H16BrNO2 and a molecular weight of 334.21 .
Synthesis Analysis
The compound was prepared by refluxing a mixture of a solution containing 3-ethoxysalicylaldehyde (0.5 g, 3 mmol) in 20 mL ethanol and a solution containing 4-bromoaniline (0.52 g, 3 mmol) in 20 mL ethanol .Molecular Structure Analysis
The molecular structure and spectroscopic properties of the compound were characterized by X-ray diffraction, FT-IR, NMR, and UV/Vis spectroscopic techniques . The X-ray diffraction and FT-IR analyses reveal the existence of the enol form in the solid state .Chemical Reactions Analysis
The compound was investigated mainly focusing on stacking interactions assembling the supramolecular network of the compound and on tautomerism in solvent media and in the solid state . The dependence of tautomerism on solvent types was studied on the basis of UV/Vis spectra recorded in different organic solvents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.21 and a molecular formula of C16H16BrNO2 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Spectroscopic and Structural Characterization
The compound 2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-ethoxyphenol has been extensively studied for its spectroscopic and structural characteristics. Research demonstrates its synthesis and characterization through spectroscopic (FT-IR, UV–Vis) and single-crystal X-ray diffraction techniques. The focus has been on understanding its molecular structure, intermolecular interactions, and potential for chemical activities based on theoretical approaches like density functional theory (DFT). These studies have uncovered significant insights into its molecular electrostatic potential, nonlinear optical properties, and interactions with DNA bases, highlighting its potential in various scientific applications (Demircioğlu et al., 2019).
Tautomerism and Supramolecular Networking
Further investigations into the compound have revealed its stacking interactions and tautomerism in both solvent media and solid state. Experimental and computational methods have been applied to analyze its molecular structure and spectroscopic properties, leading to a deeper understanding of its behavior in different environments. This research has implications for the design of supramolecular structures and could influence the development of new materials with specific optical or electronic properties (Albayrak et al., 2011).
Antibacterial and Antioxidant Activities
The compound's derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. Studies have shown that certain substituted salicylaldimines exhibit significant activities against multi-drug resistance bacteria and have potent antioxidant capacities. These findings suggest the compound and its derivatives could be valuable in developing new antibacterial agents and antioxidants for various applications, including pharmaceuticals and food preservation (Oloyede-Akinsulere et al., 2018).
Eigenschaften
IUPAC Name |
2-[(2-bromo-4-methylphenyl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-8-7-11(2)9-13(14)17/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDFMPIMUDEDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-ethoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2894154.png)
![[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether](/img/structure/B2894156.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2894159.png)
![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2894161.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2894162.png)
![3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2894163.png)

![2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2894168.png)


